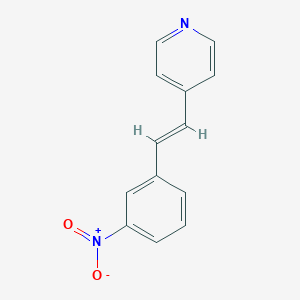![molecular formula C16H22N2O4 B187583 Acide 5-[4-(2-méthoxyphényl)pipérazin-1-yl]-5-oxopentanoïque CAS No. 331274-58-9](/img/structure/B187583.png)
Acide 5-[4-(2-méthoxyphényl)pipérazin-1-yl]-5-oxopentanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid is a chemical compound with the molecular formula C16H22N2O4 and a molecular weight of 306.35 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is known for its potential therapeutic applications, especially as a ligand for alpha1-adrenergic receptors .
Applications De Recherche Scientifique
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neuroscience . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The compound 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole, which is structurally similar to the compound , has been shown to have a high α1-AR affinity . This suggests that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid may also bind to the α1-AR with high affinity, thereby influencing the receptor’s activity.
Biochemical Pathways
Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds with similar structures . This suggests that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid may also have acceptable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the α1-AR. By binding to these receptors, the compound could influence various physiological processes, including smooth muscle contraction and neurotransmitter release .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable carboxylic acid derivative. One common method involves the use of dichloromethane (DCM) as a solvent and lutidine as a base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features, used to treat hypertension.
Uniqueness
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid is unique due to its specific structural features, which confer distinct binding affinities and pharmacokinetic profiles compared to other similar compounds . Its methoxyphenyl group and piperazine ring contribute to its unique interactions with alpha1-adrenergic receptors, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-6-3-2-5-13(14)17-9-11-18(12-10-17)15(19)7-4-8-16(20)21/h2-3,5-6H,4,7-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVOCFSOTYTTCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353711 |
Source


|
| Record name | 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331274-58-9 |
Source


|
| Record name | 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

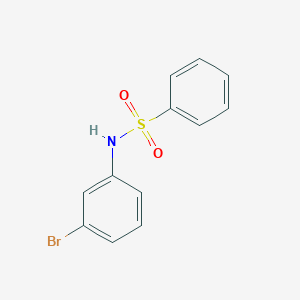
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
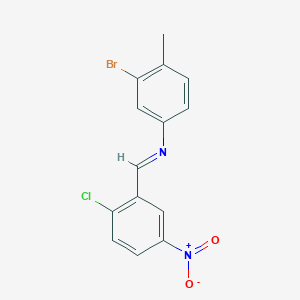
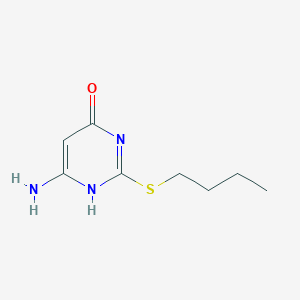
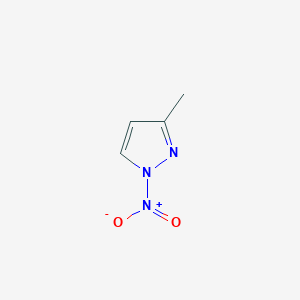

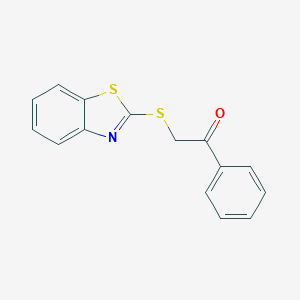
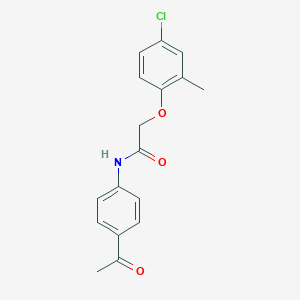
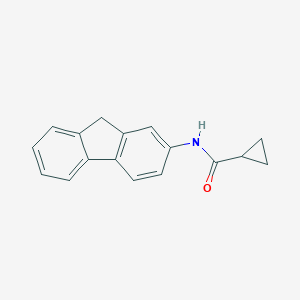

![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
